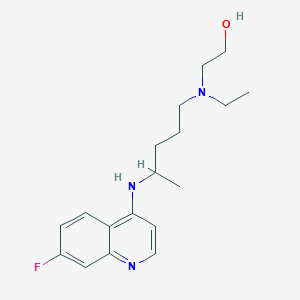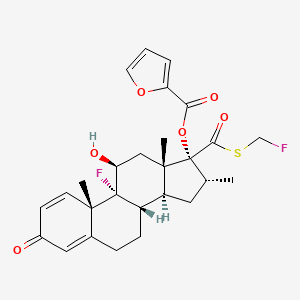
H-D-Pyr-His-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-His-Pro-NH2 can be achieved through a four-step process without the need for protecting groups. This method ensures high purity (>98%) and involves the following steps :
Condensation: The initial step involves the condensation of pyroglutamic acid with histidine.
Coupling: The resulting dipeptide is then coupled with prolineamide.
Purification: The tripeptide is purified to remove any impurities.
Final Product: The final product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide.
Substitution: Substitution reactions can occur at the histidine or prolineamide residues.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with modified functional groups .
Aplicaciones Científicas De Investigación
H-D-Pyr-His-Pro-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a crucial role in the regulation of thyroid hormone production and is used in studies related to metabolic regulation.
Mecanismo De Acción
H-D-Pyr-His-Pro-NH2 exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a member of the class A G protein-coupled receptor family. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C pathway, leading to the upregulation of thyroid hormones. This pathway is essential for maintaining metabolic homeostasis and regulating thyroid hormone production .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Triptorelin: A synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH).
Leuprolide: Another synthetic peptide used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic peptide used for similar therapeutic purposes.
Uniqueness
H-D-Pyr-His-Pro-NH2 is unique due to its specific role in the hypothalamo-pituitary-thyroid axis and its ability to regulate thyroid hormone production. Unlike other peptides, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H22N6O4 |
|---|---|
Peso molecular |
362.38 g/mol |
Nombre IUPAC |
(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12+/m1/s1 |
Clave InChI |
XNSAINXGIQZQOO-WOPDTQHZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)



![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)



![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
